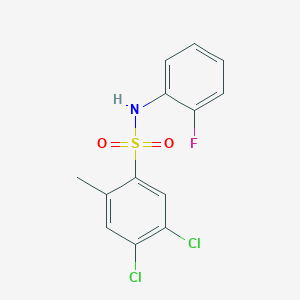![molecular formula C17H21N3O2S B12263369 N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12263369.png)
N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(quinolin-4-yl)pipéridin-4-yl]cyclopropanesulfonamide est un composé organique complexe qui présente une partie quinoléine, un cycle pipéridine et un groupe cyclopropanesulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[1-(quinolin-4-yl)pipéridin-4-yl]cyclopropanesulfonamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par le dérivé de quinoléine, qui subit une série de réactions pour introduire le cycle pipéridine et le groupe cyclopropanesulfonamide. Les étapes clés peuvent inclure :
Formation du cycle pipéridine : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe cyclopropanesulfonamide : Cette étape implique souvent la réaction d’un précurseur de sulfonamide avec un dérivé de cyclopropane dans des conditions spécifiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, d’environnements réactionnels contrôlés et de techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-[1-(quinolin-4-yl)pipéridin-4-yl]cyclopropanesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : La partie quinoléine peut être oxydée dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour modifier les groupes fonctionnels.
Substitution : Le cycle pipéridine peut subir des réactions de substitution pour introduire différents substituants.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des N-oxydes de quinoléine, tandis que la réduction peut conduire à la formation de dérivés de quinoléine réduits.
Applications De Recherche Scientifique
N-[1-(quinolin-4-yl)pipéridin-4-yl]cyclopropanesulfonamide a plusieurs applications en recherche scientifique :
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé peut présenter une activité biologique, ce qui en fait un candidat potentiel pour la découverte et le développement de médicaments.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de N-[1-(quinolin-4-yl)pipéridin-4-yl]cyclopropanesulfonamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La partie quinoléine peut interagir avec l’ADN ou les protéines, tandis que le cycle pipéridine peut améliorer l’affinité de liaison du composé. Le groupe cyclopropanesulfonamide peut contribuer à la stabilité et à la solubilité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[1-(quinolin-2-yl)pipéridin-4-yl]cyclopropanesulfonamide
- N-[1-(quinolin-4-yl)pipéridin-3-yl]cyclopropanesulfonamide
Unicité
N-[1-(quinolin-4-yl)pipéridin-4-yl]cyclopropanesulfonamide est unique en raison de ses caractéristiques structurales spécifiques, qui peuvent conférer des propriétés biologiques et chimiques distinctes par rapport aux composés similaires. La position de la partie quinoléine et du cycle pipéridine peut influencer considérablement sa réactivité et ses interactions avec les cibles moléculaires.
Propriétés
Formule moléculaire |
C17H21N3O2S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(1-quinolin-4-ylpiperidin-4-yl)cyclopropanesulfonamide |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,14-5-6-14)19-13-8-11-20(12-9-13)17-7-10-18-16-4-2-1-3-15(16)17/h1-4,7,10,13-14,19H,5-6,8-9,11-12H2 |
Clé InChI |
SPUBYXZIWRVKJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12263293.png)
![4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12263297.png)
![N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12263300.png)
![5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12263304.png)

![N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12263323.png)
![4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263324.png)
![4-(6-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12263327.png)
![2-(1-{Furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12263329.png)
![N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12263334.png)
![2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12263336.png)
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12263343.png)

![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3-phenylpropan-1-one](/img/structure/B12263358.png)
